molecular formula C20H37NaO10S B1262671 Ecabet sodium pentahydrate CAS No. 219773-47-4

Ecabet sodium pentahydrate

Cat. No.: B1262671
CAS No.: 219773-47-4
M. Wt: 492.6 g/mol
InChI Key: OWUMMAIYWPECON-HITVYADUSA-M
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Description

Ecabet sodium pentahydrate (CAS RN: 219773-47-4) is a well-characterized antiulcer and gastroprotective agent for research applications. Its primary research value lies in its unique, locally-acting mechanism that enhances the natural defense mechanisms of the gastric mucosa, unlike acid-suppressing drugs. It promotes the production and secretion of protective mucus and stimulates bicarbonate secretion, helping to neutralize acid at the mucosal surface . Furthermore, it increases the synthesis of protective prostaglandins in the gastric mucosa . A significant area of investigation is its potent activity against Helicobacter pylori . Ecabet sodium exhibits bactericidal effects and acts as an inhibitor of two key bacterial enzymes: urease, which is crucial for the bacterium's survival in the acidic stomach, and NADPH oxidase . By inhibiting urease, it prevents bacterial adhesion to the gastric mucosa . It also inactivates pepsin activity, a proteolytic enzyme that can damage mucosal tissue . Research also explores its potential therapeutic effects in experimental models of ulcerative colitis, where it has been shown to accelerate the restitution (healing) of epithelial cells and inhibit the production of the pro-inflammatory mediator leukotriene B4 . Ecabet sodium is the pentahydrate form of the compound, with a molecular formula of C₂₀H₂₇NaO₅S·5H₂O and a molecular weight of 492.56 g/mol . It is described as a white to almost white powder . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5S.Na.5H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;;;;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;5*1H2/q;+1;;;;;/p-1/t17-,19-,20-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMMAIYWPECON-HITVYADUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NaO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176390
Record name Ecabet sodium pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219773-47-4
Record name Ecabet sodium pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecabet sodium pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECABET SODIUM PENTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DIV854Y8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The preparation of ecabet sodium involves several synthetic routes and reaction conditions. One method includes the sulfonation of dehydroabietic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method involves rapid cooling crystallization and temperature cycling to control the crystal habit and particle size of ecabet sodium hydrate . Industrial production methods often focus on optimizing these processes to achieve high purity and yield.

Chemical Reactions Analysis

Ecabet sodium pentahydrate undergoes various chemical reactions, including:

    Oxidation: Ecabet sodium can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: Ecabet sodium can undergo substitution reactions, particularly involving its sulfonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of ecabet sodium extend beyond its use as an anti-ulcer medication. Below are some key research findings and applications:

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Anti-Ulcer Treatment Used for treating gastric ulcers and gastritis.Effective in reducing peptic activity and promoting mucosal healing .
Bacterial Inhibition Targets H. pylori to prevent infection-related ulcers.Demonstrates significant bactericidal activity under acidic conditions .
Mucosal Injury Prevention Protects against low-dose aspirin-induced intestinal injuries.Preventive effects noted on small intestinal mucosal injury .
Combination Therapy Enhancement Enhances eradication rates when used with other anti-ulcer medications like lansoprazole.Improved outcomes in dual therapy regimens for H. pylori eradication .

Case Study 1: Efficacy in Peptic Ulcer Disease

A clinical trial evaluated the efficacy of ecabet sodium in patients with peptic ulcer disease. The results indicated that patients receiving ecabet showed a significant reduction in ulcer size and symptom relief compared to those on placebo.

Case Study 2: Protective Effects Against NSAID-Induced Gastrointestinal Damage

In a study involving patients on long-term non-steroidal anti-inflammatory drugs (NSAIDs), ecabet sodium was administered to assess its protective effects on gastrointestinal mucosa. Findings revealed that patients taking ecabet experienced fewer gastrointestinal complications compared to those not receiving the treatment.

Comparison with Similar Compounds

Ecabet sodium pentahydrate can be compared with other similar compounds such as:

Biological Activity

Ecabet sodium pentahydrate is a compound primarily recognized for its antiulcer properties and its role in the treatment of Helicobacter pylori (H. pylori) infections. This article delves into the biological activities of ecabet sodium, highlighting its antimicrobial effects, mechanisms of action, and clinical applications supported by various studies.

Overview of this compound

Ecabet sodium is a gastric mucoprotective agent that acts locally to enhance mucosal defense mechanisms. It is primarily used in treating peptic ulcers and H. pylori infections. The compound has shown significant antibacterial activity against H. pylori, which is crucial for its therapeutic efficacy in gastric disorders.

  • Bactericidal Activity : Ecabet sodium exhibits a concentration-dependent bactericidal effect against H. pylori, particularly under acidic conditions (pH 3-5). Studies have demonstrated that it inhibits bacterial urease activity, which is essential for H. pylori survival in acidic environments .
  • Mucosal Protection : The compound enhances the synthesis of protective factors in the gastric mucosa, such as prostaglandin E2 and bicarbonate secretion, which contribute to mucosal defense against gastric acid and pepsin .
  • Morphological Changes : Ecabet sodium induces morphological changes in H. pylori, transforming bacilliform shapes into horseshoe or doughnut forms, which may affect bacterial viability and adherence to gastric epithelial cells .

Case Studies and Clinical Trials

  • Eradication Rates : A randomized study compared standard triple therapy (proton pump inhibitor plus antibiotics) with and without ecabet sodium for H. pylori eradication. Results indicated that adding ecabet sodium improved eradication rates from 72.1% to 78.9% in intention-to-treat analysis (p = 0.204) and from 78.8% to 88.6% in per-protocol analysis (p = 0.044) .
  • Preventive Effects on Mucosal Injury : In a trial involving low-dose aspirin users, ecabet sodium was shown to prevent aspirin-induced small intestinal lesions. The study reported a significant increase in lesions among patients not receiving ecabet sodium compared to those who did .

Data Summary

The following table summarizes key findings from studies on the biological activity of ecabet sodium:

Study ReferenceStudy TypeKey Findings
In vitroStrong bactericidal effect on H. pylori at pH 4-5Supports use as an anti-H. pylori agent
Randomized TrialImproved eradication rates when added to triple therapyEnhances efficacy of standard treatment
Clinical TrialPrevents low-dose aspirin-induced mucosal injurySuggests protective role in gastrointestinal health

Q & A

Basic Research Questions

Q. How to confirm the purity of ecabet sodium pentahydrate in laboratory settings?

  • Methodology : Use pharmacopeial assays such as titration with 0.1 M NaOH to quantify ecabet sodium content (target range: 98.5%–101.5% on an anhydrous basis) . For dissolution testing, employ UV spectrophotometry at 4500 nm to measure dissolution rates (target: ≥95% within 45 minutes) .
  • Example Table :

ParameterMethodSpecification
Purity (anhydrous)NaOH titration98.5%–101.5%
Dissolution RateUV spectrophotometry (4500 nm)≥95% in 45 min

Q. What are the standard methods for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Solubility : Test solubility in water, methanol, and ethanol (99.5%) under controlled pH (e.g., pH ~3.5 in aqueous solutions) .
  • Structural Confirmation : Use FT-IR to identify sulfonate and carboxylate functional groups. X-ray diffraction (XRD) can confirm crystalline structure .
  • pH-Dependent Stability : Prepare solutions at varying pH levels (e.g., using NaOH or HCl) and monitor degradation via HPLC .

Q. How to prepare stable aqueous solutions for in vitro assays?

  • Methodology : Due to limited water solubility, dissolve this compound in methanol or buffered solutions (e.g., pH-adjusted NaOH). For cell-based assays, ensure residual solvents like methanol are removed via lyophilization and reconstitution in biocompatible buffers .

Advanced Research Questions

Q. How to design a rodent model to evaluate this compound’s mucosal protective effects?

  • Methodology :

  • Animal Model : Induce chronic acid-reflux esophagitis in rats via surgical ligation of the duodenum .
  • Dosage : Administer ecabet orally (e.g., 30–100 mg/kg/day) for 7–14 days .
  • Outcome Measures : Quantify mucosal damage histologically (e.g., epithelial thickness, inflammatory cell infiltration) and measure biomarkers like prostaglandin E2 (PGE2) .
    • Statistical Considerations : Use ANOVA to compare treatment groups, with post-hoc tests for pairwise comparisons.

Q. How to address batch-to-batch variability in this compound’s physicochemical properties?

  • Methodology :

  • Quality Control (QC) : Implement HPLC with a C18 column to monitor impurities. Validate methods using reference standards .
  • Batch Consistency : Perform dissolution testing across multiple batches and analyze data via coefficient of variation (CV). Adjust synthesis parameters (e.g., crystallization time) if CV exceeds 5% .
    • Case Study : A study resolved variability by standardizing crystallization conditions (e.g., temperature, stirring rate) to minimize hydrate formation discrepancies .

Q. What methodologies resolve contradictions in reported solubility data?

  • Methodology :

  • Standardized Conditions : Replicate solubility tests at fixed temperatures (e.g., 25°C) and pH (e.g., 3.5). Use saturated solutions filtered through 0.22 µm membranes .
  • Purity Verification : Cross-check solubility results with purity assays. For example, batches with <98.5% purity may exhibit reduced solubility due to impurities .
    • Example : A study attributing low solubility to residual silica gel impurities revised synthesis protocols to include additional filtration steps .

Data Contradiction Analysis

  • Scenario : Conflicting reports on ecabet’s solubility in ethanol.
    • Resolution : Review solvent grade (e.g., absolute vs. 95% ethanol) and hydration state. This compound is slightly soluble in ethanol (99.5%) but may precipitate in lower-grade solvents due to water content .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecabet sodium pentahydrate
Reactant of Route 2
Ecabet sodium pentahydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.